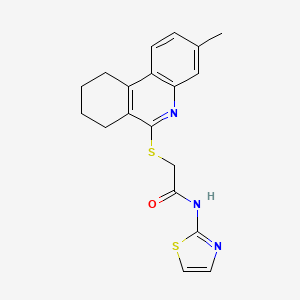![molecular formula C10H18O2 B13807634 (1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 59014-05-0](/img/structure/B13807634.png)
(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-multistriatin, also known as 5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane, is a bicyclic ketal compound. It is one of the key components of the aggregation pheromone of the European elm bark beetle, Scolytus multistriatus, which is a principal vector of Dutch elm disease . This compound plays a crucial role in the communication and behavior of these beetles, making it a significant subject of study in entomology and chemical ecology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: A-multistriatin can be synthesized through several stereoselective routes. One notable method involves the conversion of D-glucose into A-multistriatin via a highly stereoselective eighteen-step process . Another method reported by Mori starts from D-mannitol . Additionally, Cernigliaro and Kocienski have synthesized A-multistriatin from (+)-citronellol, although the low optical purity of this starting material resulted in a product with approximately 40% optical purity .
Industrial Production Methods: Industrial production methods for A-multistriatin are not well-documented in the literature. the synthesis typically involves multiple steps of protection, deprotection, and stereoselective reactions to ensure the correct configuration of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: A-multistriatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The stereoselective synthesis of A-multistriatin often involves hydrogenation, epoxidation, and the use of organometallic reagents .
Common Reagents and Conditions: Common reagents used in the synthesis of A-multistriatin include dimethyl lithium cuprate, Wilkinson’s catalyst, and trityl chloride . Reaction conditions often involve controlled temperatures and the use of solvents such as chloroform and ether.
Major Products Formed: The major product formed from these reactions is A-multistriatin itself, with high stereoselectivity ensuring the formation of the desired isomer. Other diastereomers, such as β-multistriatin, γ-multistriatin, and δ-multistriatin, are typically biologically inactive .
Wissenschaftliche Forschungsanwendungen
A-multistriatin has several scientific research applications, particularly in the fields of entomology and chemical ecology. It is used to study the behavior and communication of the European elm bark beetle and to develop pheromone-based pest control strategies . Additionally, A-multistriatin’s role as an aggregation pheromone makes it a valuable tool in managing Dutch elm disease by attracting and trapping beetles .
Wirkmechanismus
The mechanism of action of A-multistriatin involves its role as an aggregation pheromone. When released by virgin female beetles, it attracts male beetles, which carry the fungus causing Dutch elm disease . The molecular targets and pathways involved in this process are primarily related to the olfactory receptors of the beetles, which detect the pheromone and trigger aggregation behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to A-multistriatin include other pheromones of bark beetles, such as frontalin and brevicomin . These compounds share structural similarities and play analogous roles in the communication and behavior of different beetle species.
Uniqueness: A-multistriatin is unique in its high stereoselectivity and specific role in attracting the European elm bark beetle. Unlike its diastereomers, only the natural stereoisomer, α-multistriatin, is biologically active and effective in attracting beetles .
Eigenschaften
CAS-Nummer |
59014-05-0 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(1S,2S,4R,5R)-5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18O2/c1-4-10-8(3)5-7(2)9(12-10)6-11-10/h7-9H,4-6H2,1-3H3/t7-,8+,9+,10+/m0/s1 |
InChI-Schlüssel |
YMBRJMLOGNZRFY-SGIHWFKDSA-N |
Isomerische SMILES |
CC[C@]12[C@@H](C[C@@H]([C@H](O1)CO2)C)C |
Kanonische SMILES |
CCC12C(CC(C(O1)CO2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)
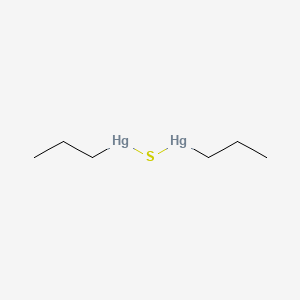
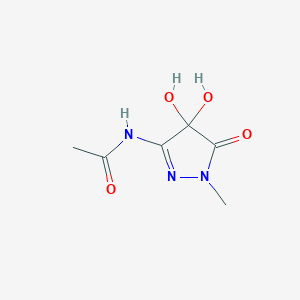
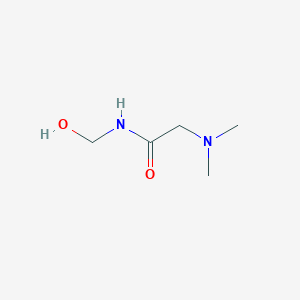
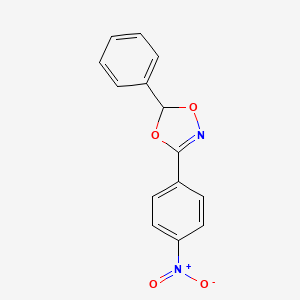
![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)
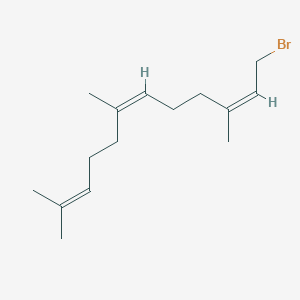
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)

![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
